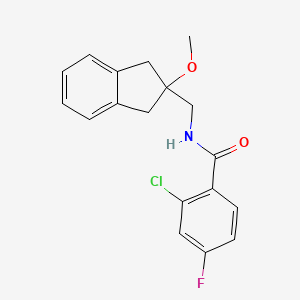

2-chloro-4-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their potential biological activities. In the first paper, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide is described. The compound was synthesized and its crystal structure determined by X-ray single-crystal diffraction, indicating a novel class of compounds with potential herbicidal activity . The second paper discusses the synthesis of four optical isomers of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, starting from commercially available trans-4-hydroxy-L-proline, and their affinity for 5-HT4 receptors, suggesting potential pharmacological applications . The third paper presents the synthesis of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, characterized by various spectroscopic methods and X-ray single-crystal determination, highlighting the importance of molecular packing in the crystal due to N–H···O hydrogen bonds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The first paper provides detailed crystallographic data for the synthesized compound, including space group, cell dimensions, and molecular weight, which are essential for understanding the compound's interactions and potential as a herbicide . The second paper determines the absolute configurations of the synthesized isomers spectroscopically, which is important for their interaction with biological targets such as 5-HT4 receptors . The third paper also provides comprehensive crystallographic data, emphasizing the role of hydrogen bonding in the molecular packing of the crystal .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions involved in the synthesis of the compounds. However, the synthesis processes described involve complex reactions to create the benzamide derivatives, which are then tested for their biological activities. The papers focus on the end products and their potential applications rather than the reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their crystallographic data and spectroscopic characterization. The first paper reports the density and crystallographic data, which can be related to the compound's stability and solubility . The second paper's focus on optical isomers indicates the importance of stereochemistry in the physical properties and biological activity of the compounds . The third paper's mention of hydrogen bonding suggests that solubility and stability in various solvents could be affected by these intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Imaging the Sigma2 Receptor Status of Solid Tumors

A study involved synthesizing fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, suggesting their potential for imaging tumor receptor status (Tu et al., 2007).

Synthesis and Characterization in Chemical Structures

A new crystal structure of a similar compound was prepared and characterized, highlighting the potential for detailed structural analysis in the development of new materials or drugs (Deng et al., 2014).

Potential in Neuroleptic Activity

Research into benzamides, including compounds with structural similarities, has explored their neuroleptic activity, indicating the potential for therapeutic applications in treating psychosis (Iwanami et al., 1981).

Role in Fluorinated Heterocycles Synthesis

The development of fluorine-bearing heterocycles, including the use of fluorinated benzamide derivatives, is crucial for pharmaceutical and agrochemical industries. These compounds serve as building blocks for synthesizing a variety of fluorinated heterocycles, demonstrating their versatility in chemical synthesis (Shi et al., 1996).

Exploration of Antipathogenic Properties

Studies on benzamide derivatives have also investigated their antipathogenic activities, suggesting their potential as novel antimicrobial agents with specific applications in combating biofilm-associated infections (Limban et al., 2011).

Analysis of Molecular Interactions

Research on substituted benzanilides, closely related to the compound of interest, has provided insights into weak interactions involving halogens, contributing to our understanding of crystal packing and molecular interactions. This knowledge is instrumental in drug design and material science (Chopra & Row, 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c1-23-18(9-12-4-2-3-5-13(12)10-18)11-21-17(22)15-7-6-14(20)8-16(15)19/h2-8H,9-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVVQMDERORJJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2501109.png)

![N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2501111.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2501114.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)

![2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2501120.png)

![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)

![7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2501124.png)

![Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate](/img/structure/B2501126.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2501131.png)